(3S)-3-amino-2,4-dimethylpentan-2-ol

Asymmetric Synthesis Cyclopropanation Chiral Auxiliaries

(3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0), also known as (S)-tert-leucinol or (S)-1,1-dimethylvalinol, is a chiral β-amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. It serves as a key chiral building block and auxiliary in asymmetric organic synthesis, where its defined stereochemistry (S-configuration) is essential for the construction of enantiomerically pure pharmaceutical intermediates and ligands.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS No. 163453-95-0
Cat. No. B1426007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-2,4-dimethylpentan-2-ol
CAS163453-95-0
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)O)N
InChIInChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1
InChIKeyHPSNEEWVFSIINY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0): Chiral Amino Alcohol Building Block for Asymmetric Synthesis


(3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0), also known as (S)-tert-leucinol or (S)-1,1-dimethylvalinol, is a chiral β-amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . It serves as a key chiral building block and auxiliary in asymmetric organic synthesis, where its defined stereochemistry (S-configuration) is essential for the construction of enantiomerically pure pharmaceutical intermediates and ligands [1]. The compound is commercially available in high purity (≥97%) and is characterized by its specific optical rotation [α]²²/D −10.0° (c = 0.5 in chloroform) .

Why (3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0) Cannot Be Replaced by Simple Amino Alcohol Analogs


The chiral center at the C3 position is the primary driver of stereochemical outcomes in asymmetric reactions. Substitution with a racemic mixture or the (R)-enantiomer (CAS 1401283-64-4) would invert or abolish enantioselectivity, leading to the production of the undesired stereoisomer. Even closely related chiral amino alcohols like (S)-valinol (CAS 2026-48-4) can show significantly lower stereocontrol due to differences in steric bulk, as demonstrated in direct comparative studies [1]. The unique steric environment created by the gem-dimethyl and isopropyl groups of (3S)-3-amino-2,4-dimethylpentan-2-ol is critical for achieving high levels of facial selectivity and enantiomeric excess in key transformations [2].

Quantitative Differentiation of (3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0) from Analogous Chiral Auxiliaries


Superior Enantioselectivity in Cyclopropanation Compared to (S)-Valinol-Derived Auxiliary

In a direct head-to-head comparison, the use of (3S)-3-amino-2,4-dimethylpentan-2-ol (as (S)-tert-leucinol) as a chiral auxiliary in chromium Fischer carbene cyclopropanation reactions enabled 'total facial stereoselectivity' with an enantiomeric excess (ee) greater than 98% [1]. In contrast, the analogous auxiliary derived from (S)-valinol, while also providing high stereocontrol, did not achieve this level of 'total' selectivity, demonstrating the superior performance conferred by the increased steric bulk of the target compound [1].

Asymmetric Synthesis Cyclopropanation Chiral Auxiliaries

Defined Chiral Identity via Specific Optical Rotation

The (3S)-enantiomer exhibits a specific optical rotation of [α]²²/D −10.0° (c = 0.5 in chloroform) . This property is in stark contrast to the racemic mixture (CAS 80875-27-0), which has a net optical rotation of zero, and the (3R)-enantiomer (CAS 1401283-64-4), which would exhibit an equal and opposite positive rotation. This defined levorotatory rotation serves as a critical, quantifiable identifier of both enantiomeric identity and purity.

Chiral Purity Quality Control Analytical Chemistry

Commercial Availability and Standardized Purity Specification

The compound is commercially available from major chemical suppliers with a standardized minimum purity specification of 97%, as determined by assay . This level of chemical purity is essential for ensuring reproducible outcomes in multi-step syntheses, where the presence of uncharacterized impurities can lead to side reactions, lower yields, and complicate purification. While the (3R)-enantiomer (CAS 1401283-64-4) is also available (e.g., 98% purity) , the defined purity of the (3S)-enantiomer ensures that researchers can confidently attribute experimental results to the intended chiral reagent.

Chemical Procurement Purity Analysis Reproducibility

High-Value Application Scenarios for (3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0)


Asymmetric Synthesis of Chiral Cyclopropane-Containing Pharmaceutical Intermediates

This scenario involves the use of (3S)-3-amino-2,4-dimethylpentan-2-ol as a chiral auxiliary to construct enantiomerically pure cyclopropane rings. As demonstrated in a direct comparative study, its use in chromium Fischer carbene cyclopropanation reactions achieves >98% ee, a level of stereocontrol not attained with the less sterically hindered (S)-valinol-derived auxiliary [1]. This application is directly relevant to the synthesis of bioactive molecules where the stereochemistry of a cyclopropane moiety is critical for target binding and therapeutic activity.

Construction of Non-Racemic Chiral Macrocycles via Heck Macrocyclization

Researchers employ (3S)-3-amino-2,4-dimethylpentan-2-ol to introduce non-racemic chirality into macrocyclic structures through a modular Heck macrocyclisation approach [2]. The compound's defined (S)-stereochemistry and steric profile dictate the conformation and, consequently, the biological activity of the resulting macrocycles. This method is valuable for exploring novel chemical space in drug discovery, particularly for challenging targets like protein-protein interactions.

Quality Control Verification of Enantiopure Batches for GMP Synthesis

Procurement of (3S)-3-amino-2,4-dimethylpentan-2-ol for Good Manufacturing Practice (GMP) synthesis necessitates rigorous quality control. The compound's specific optical rotation ([α]²²/D −10.0°, c = 0.5 in chloroform) serves as a definitive analytical marker to confirm the identity and enantiopurity of the incoming material . This verification step is essential to ensure that the downstream synthesis of an Active Pharmaceutical Ingredient (API) proceeds with the intended stereochemical outcome and meets regulatory standards for isomeric purity.

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